molecular formula C27H25ClN4O4 B11439054 7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione

7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11439054
M. Wt: 505.0 g/mol
InChI Key: GBLCTGRQYYTPDA-UHFFFAOYSA-N
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Description

“7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione” is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as the piperazine ring and methoxybenzyl group, contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinazoline Core: Starting with a suitable precursor, such as anthranilic acid, the quinazoline core can be constructed through cyclization reactions.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, often using reagents like piperazine and appropriate catalysts.

    Attachment of the Chlorophenyl and Methoxybenzyl Groups: These groups can be attached through coupling reactions, such as Suzuki or Heck coupling, under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper(I) iodide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group may yield 4-methoxybenzaldehyde.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology

In biological research, it may serve as a probe to study receptor-ligand interactions due to its structural features.

Medicine

Potential therapeutic applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound may find applications in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of “7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione” involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and quinazoline core play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents.

    Piperazine Derivatives: Compounds such as trazodone and buspirone, which are used in psychiatric treatments.

Uniqueness

The unique combination of functional groups in “7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione” distinguishes it from other similar compounds, potentially offering distinct biological activities and therapeutic benefits.

Properties

Molecular Formula

C27H25ClN4O4

Molecular Weight

505.0 g/mol

IUPAC Name

7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-[(4-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C27H25ClN4O4/c1-36-22-8-5-18(6-9-22)17-32-26(34)23-10-7-19(15-24(23)29-27(32)35)25(33)31-13-11-30(12-14-31)21-4-2-3-20(28)16-21/h2-10,15-16H,11-14,17H2,1H3,(H,29,35)

InChI Key

GBLCTGRQYYTPDA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl)NC2=O

Origin of Product

United States

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